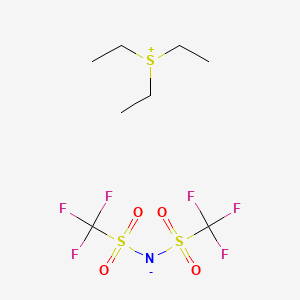

Triethylsulfonium bis(trifluoromethylsulfonyl)imide

Descripción general

Descripción

Triethylsulfonium bis(trifluoromethylsulfonyl)imide is a chemical compound with the molecular formula C8H15F6NO4S3 and a molecular weight of 399.39 g/mol . It is a room-temperature ionic liquid (RTIL) known for its unique properties, including high thermal stability and low volatility . This compound is used in various scientific and industrial applications, particularly in electrochemistry and as an electrolyte in supercapacitors .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Triethylsulfonium bis(trifluoromethylsulfonyl)imide can be synthesized through the reaction of triethylsulfonium iodide with lithium bis(trifluoromethanesulfonyl)imide in an organic solvent . The reaction typically occurs under mild conditions, and the product is purified through recrystallization or distillation .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the final product .

Análisis De Reacciones Químicas

Substitution and Quaternization Reactions

[SET3][NTf2] participates in nucleophilic substitution reactions due to the electrophilic nature of the triethylsulfonium cation. A key synthetic route involves:

-

Quaternization of amines with alkyl bistriflimides (R–NTf2) under solvent-free conditions, producing structurally diverse ionic liquids. For example, reacting 1-methylimidazole with hexyl bistriflimide yields 1-hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide at 120°C with 100% conversion .

Table 1: Optimization of quaternization reaction conditions

| Parameter | Optimal Value | Impact on Conversion |

|---|---|---|

| Temperature | 120°C | 100% conversion |

| Residence time | 15 min | 90% conversion |

| Molar ratio (amine:NTf2) | 1:1.05 | 97% conversion |

Electrochemical Coordination Chemistry

In lithium-ion electrolytes, [SET3][NTf2] demonstrates unique coordination behavior:

-

Lithium-ion solvation : The NTf2⁻ anion forms weak Li⁺ coordination (binding energy: ~50–60 kJ/mol), enabling high ionic conductivity (5.12 mS/cm) .

-

Cation-anion interactions : Triethylsulfonium cations exhibit negligible binding to NTf2⁻, reducing viscosity (31.5 cP) and enhancing ion mobility .

Table 2: Electrochemical properties of [SET3][NTf2]-based systems

| Property | Value | Source |

|---|---|---|

| Ionic conductivity | 5.12 mS/cm | |

| Viscosity | 31.5 cP | |

| Li⁺ transference number | 0.32 | |

| Electrochemical window | 4.5 V vs. Li/Li⁺ |

Thermal Degradation

[SET3][NTf2] decomposes at 410°C (TGA, N2 atmosphere), with stability influenced by:

-

Moisture : Hydrolysis of NTf2⁻ occurs above 100°C, forming HF and SO2 .

-

Lithium salts : LiNTf2 accelerates degradation at elevated temperatures .

Reactivity in Polymer Chemistry

[SET3][NTf2] facilitates polymer crosslinking and functionalization:

Aplicaciones Científicas De Investigación

Electrochemical Applications

1.1 Electrolytes in Energy Storage Devices

Triethylsulfonium bis(trifluoromethylsulfonyl)imide is utilized as an electrolyte in several energy storage devices, particularly in supercapacitors and batteries. Its ionic nature allows for efficient charge transport, which is critical for the performance of these devices:

- Supercapacitors : As an electrolyte in electrochemical double-layer supercapacitors, [SET3][TFSI] enhances the energy density and cycling stability of the devices due to its wide electrochemical window and high ionic conductivity .

- Lithium-Ion Batteries : The compound has been explored as an electrolyte for lithium deposition and in lithium-ion battery systems, where its stability at high voltages contributes to improved battery performance .

1.2 Model Ionic Liquid Studies

This ionic liquid serves as a model system for studying the structural effects of ions on electrochemical windows (EWs). Research has demonstrated that the manipulation of ion structures can significantly influence the electrochemical properties of ionic liquids, providing insights into the design of better electrolytes for various applications .

Materials Science Applications

2.1 Gel Polymer Electrolytes

[SET3][TFSI] is incorporated into gel polymer electrolytes used in electrical double-layer capacitors. These gel electrolytes benefit from the ionic liquid's properties, leading to enhanced conductivity and mechanical stability .

2.2 Nanostructured Electrochromic Devices

Recent studies have highlighted the potential of [SET3][TFSI] in nanostructured electrochromic materials. The incorporation of this ionic liquid into electrochromic devices has shown to improve switching speeds and stability, making it suitable for applications such as smart windows and displays .

Environmental Applications

3.1 Carbon Dioxide Capture

Research indicates that this compound exhibits promising solubility characteristics for carbon dioxide capture. This property makes it a candidate for use in carbon capture technologies aimed at reducing greenhouse gas emissions .

Case Studies

Mecanismo De Acción

The mechanism by which Triethylsulfonium bis(trifluoromethylsulfonyl)imide exerts its effects is primarily related to its ionic nature. The compound dissociates into triethylsulfonium cations and bis(trifluoromethanesulfonyl)imide anions, which interact with other molecules and ions in the system . These interactions facilitate various electrochemical processes, such as charge transfer and ionic conduction .

Comparación Con Compuestos Similares

Similar Compounds

- 1-Butyl-3-methylimidazolium Bis(trifluoromethylsulfonyl)imide

- 1-Ethyl-3-methylimidazolium Bis(trifluoromethylsulfonyl)imide

Uniqueness

Triethylsulfonium bis(trifluoromethylsulfonyl)imide is unique due to its high thermal stability, low volatility, and excellent ionic conductivity . These properties make it particularly suitable for applications in high-performance electrochemical devices and advanced material synthesis .

Actividad Biológica

Triethylsulfonium bis(trifluoromethylsulfonyl)imide (TESI) is an ionic liquid that has gained attention in various fields, particularly in electrochemistry and material science. Its unique properties, such as high ionic conductivity and thermal stability, make it a candidate for applications in energy storage systems, fuel cells, and as a solvent in chemical reactions. This article provides a comprehensive overview of the biological activity of TESI, focusing on its biochemical interactions, cellular effects, and potential applications in biomedical research.

TESI is characterized by its molecular formula C_8H_{15}F_6N_0_4S_3 and a molecular weight of approximately 399.38 g/mol. It is primarily used as an electrolyte due to its favorable properties, including:

- High ionic conductivity

- Thermal stability

- Room-temperature liquid state

These properties facilitate its use in various applications, from electrochemical devices to potential biomedical applications.

TESI influences several cellular processes through its interaction with biomolecules. The sulfonium cation can form electrostatic interactions with negatively charged residues on proteins and enzymes, leading to modulation of their activity. This mechanism is crucial for understanding how TESI can affect biological systems.

Cellular Effects

Research indicates that TESI affects various cellular functions:

- Cell Signaling : TESI can modulate ion channels and transporters, impacting intracellular ionic balance and signaling pathways.

- Gene Expression : The compound has been shown to influence gene expression patterns in certain cell types, suggesting a role in transcriptional regulation.

- Metabolic Activity : At low doses, TESI may enhance metabolic activity without significant toxicity, while higher concentrations could lead to adverse effects.

Pharmacokinetics

As a room-temperature ionic liquid, TESI exhibits distinct pharmacokinetic properties:

- Absorption and Distribution : TESI's ionic nature allows it to interact with biological membranes, affecting its absorption and distribution within tissues.

- Metabolism : The compound is involved in various metabolic pathways and can interact with enzymes to modulate metabolic flux.

- Excretion : Understanding the excretion pathways of TESI is essential for assessing its potential toxicity and environmental impact.

Case Studies

Several studies have explored the biological implications of TESI:

- Cell Viability Assays : In vitro studies have demonstrated that low concentrations of TESI enhance cell viability and proliferation rates in certain cell lines.

- Toxicological Assessments : Higher concentrations have been linked to cytotoxic effects, emphasizing the importance of dosage in therapeutic applications .

- Electrochemical Applications : Research has shown that TESI can improve the performance of electrochemical devices while also exhibiting biological activity that warrants further investigation.

Summary of Biological Effects

| Biological Activity | Observed Effects | Concentration Dependency |

|---|---|---|

| Cell Signaling | Modulation of ion channels | Low doses beneficial |

| Gene Expression | Altered expression profiles | Varies by cell type |

| Metabolic Activity | Enhanced at low doses | High doses toxic |

| Cytotoxicity | Significant at high concentrations | Dose-dependent |

Pharmacokinetic Properties

| Property | Description |

|---|---|

| Absorption | Influenced by ionic interactions |

| Distribution | Tissue-specific localization |

| Metabolism | Involves enzymatic interactions |

| Excretion | Requires further study |

Propiedades

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;triethylsulfanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15S.C2F6NO4S2/c1-4-7(5-2)6-3;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h4-6H2,1-3H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLODSRKENWXTLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[S+](CC)CC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15F6NO4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4047888 | |

| Record name | Triethylsulfonium bis(trifluoromethanesulfonyl)imide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321746-49-0 | |

| Record name | Triethylsulfonium bis(trifluoromethanesulfonyl)imide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0321746490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triethylsulfonium bis(trifluoromethanesulfonyl)imide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethylsulfonium Bis(trifluoromethanesulfonyl)imide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIETHYLSULFONIUM BIS(TRIFLUOROMETHANESULFONYL)IMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BQ6SR432FE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.